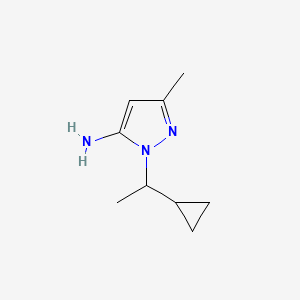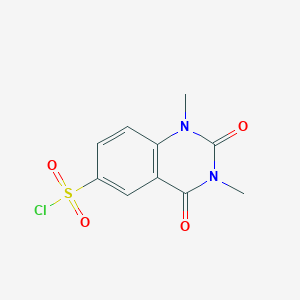
trans-4-Octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Octene: is an acyclic olefin with the molecular formula C₈H₁₆ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “trans” prefix indicates that the hydrogen atoms attached to the carbon atoms involved in the double bond are on opposite sides, giving the molecule a more linear structure. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 4-Octyl Halides: One common method involves the dehydrohalogenation of 4-octyl halides using a strong base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Catalytic Hydrogenation of 4-Octyne: Another method involves the partial hydrogenation of 4-octyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a double bond without further reducing it to a single bond.
Industrial Production Methods: Industrial production of trans-4-octene often involves the catalytic dehydrogenation of octane. This process uses a metal catalyst, such as platinum or palladium, at high temperatures to remove hydrogen atoms from octane, forming the double bond characteristic of alkenes.
化学反应分析
Types of Reactions:
Oxidation: trans-4-Octene can undergo oxidation reactions to form various oxygenated products. For example, it can be oxidized to form epoxides using peracids.
Reduction: It can be reduced to octane using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products:
Epoxides: from oxidation.
Octane: from reduction.
Dihalides: from halogenation.
科学研究应用
Chemistry:
- Used as a starting material in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active molecules.
- Used in the study of lipid metabolism and related biochemical pathways.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as an intermediate in the synthesis of fragrances and flavoring agents.
作用机制
The mechanism of action of trans-4-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with peracids to form an epoxide intermediate. In reduction reactions, the double bond is hydrogenated to form a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
- trans-2-Octene
- trans-3-Octene
- cis-4-Octene
Comparison:
- trans-2-Octene and trans-3-Octene have the double bond located at different positions along the carbon chain, which can affect their reactivity and physical properties.
- cis-4-Octene has the same carbon chain length and double bond position as trans-4-octene, but the hydrogen atoms are on the same side of the double bond, resulting in different physical properties and reactivity.
Uniqueness: this compound’s linear structure due to the trans configuration provides it with distinct physical properties, such as a higher boiling point compared to its cis isomer. This configuration also influences its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
592-99-4 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
oct-4-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
IRUCBBFNLDIMIK-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC |
手性 SMILES |
CCC/C=C/CCC |
规范 SMILES |
CCCC=CCCC |
沸点 |
125.75 °C |
熔点 |
-104.35 °C |
Key on ui other cas no. |
14850-23-8 68526-54-5 592-99-4 |
物理描述 |
Liquid |
Pictograms |
Flammable; Health Hazard |
蒸汽压力 |
17.84 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)








![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)



